molecular formula C27H36N2O3 B4962659 1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine

1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine

Cat. No. B4962659
M. Wt: 436.6 g/mol
InChI Key: BYPJMAQFOPNLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, commonly known as IPP, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of IPP involves its binding to the alpha-1 adrenergic receptor, which leads to the inhibition of the sympathetic nervous system. This results in a decrease in heart rate and blood pressure, making it an effective treatment for hypertension and other cardiovascular diseases. IPP has also been shown to have a positive inotropic effect, which means that it increases the force of contraction of the heart muscle.
Biochemical and Physiological Effects
IPP has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of cyclic AMP (cAMP) in the heart muscle, which leads to an increase in the force of contraction. It also inhibits the activity of the enzyme phosphodiesterase, which leads to an increase in the levels of cAMP and cyclic GMP (cGMP) in the body. This has a number of effects, including vasodilation and increased blood flow.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPP for lab experiments is its high potency and specificity. This makes it an ideal candidate for studying the effects of alpha-1 adrenergic receptor antagonists on the cardiovascular system. However, one of the limitations of IPP is its toxicity, which means that it must be used with caution in lab experiments.

Future Directions

There are a number of future directions for research on IPP. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Studies have shown that IPP has neuroprotective properties, making it a promising candidate for the treatment of Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Studies have shown that IPP has anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Finally, there is also interest in the development of new synthetic methods for the production of IPP, which could lead to the development of more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of IPP involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 4-isopropoxybenzyl chloride with piperidine, followed by the reaction of the resulting compound with 2-(1-piperidinylcarbonyl)phenol. The final step involves the addition of piperidine to the resulting compound, which leads to the formation of IPP.

Scientific Research Applications

IPP has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological activities, including antihypertensive, antiarrhythmic, and anti-ischemic effects. It has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

piperidin-1-yl-[2-[1-[(4-propan-2-yloxyphenyl)methyl]piperidin-4-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O3/c1-21(2)31-23-12-10-22(11-13-23)20-28-18-14-24(15-19-28)32-26-9-5-4-8-25(26)27(30)29-16-6-3-7-17-29/h4-5,8-13,21,24H,3,6-7,14-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPJMAQFOPNLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine

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